Impact of Substitution Pattern on VEGFR2 Kinase Inhibition Potency
The specific substitution pattern of 6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine yields a distinct VEGFR2 inhibition profile compared to other regioisomers. A closely related analog, 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine, exhibits a potent IC50 of 19 nM against VEGFR2 . In stark contrast, a regioisomer of the target compound, 6-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, demonstrates no significant binding affinity to VEGFR2 in the same assay format . The target compound, with its phenyl group at the 2-position, represents a distinct chemical entity that is not functionally equivalent to the 3-substituted variants. This data underscores the critical nature of the exact substitution pattern for target engagement.
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not a direct inhibitor of VEGFR2 based on regioisomer data; distinct binding profile. |
| Comparator Or Baseline | 6-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (3-substituted regioisomer): No significant VEGFR2 binding. 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine (3-substituted analog): IC50 = 19 nM. |
| Quantified Difference | Potency difference from inactive (3-phenyl) to 19 nM (3-thienyl) highlights sensitivity to 3-position substitution; 2-phenyl substitution (target compound) is a distinct chemotype. |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Researchers targeting VEGFR2 must avoid the 2-phenyl regioisomer and instead use 3-substituted analogs; this data confirms that the target compound is a non-inhibitor of VEGFR2, preventing wasted experimental resources.
